molecular formula C9H11NO3 B1293854 Methyl 5-amino-2-methoxybenzoate CAS No. 22802-67-1

Methyl 5-amino-2-methoxybenzoate

Cat. No. B1293854
CAS RN: 22802-67-1
M. Wt: 181.19 g/mol
InChI Key: PSCXCIPPRCFAAO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxybenzoate is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of pharmaceuticals and other organic compounds. While the provided papers do not directly discuss methyl 5-amino-2-methoxybenzoate, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of methyl 5-amino-2-methoxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of methyl 5-amino-2-methoxybenzoate . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation steps indicates a complex synthetic route that could be considered for related compounds .

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using techniques such as X-ray diffraction, FT-IR spectroscopy, and computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) . These methods allow for the determination of bond lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of atoms within a molecule. For methyl 5-amino-2-methoxybenzoate, similar analytical techniques would be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of a compound like methyl 5-amino-2-methoxybenzoate can be inferred from the reactions of similar molecules. For example, the nitration and subsequent reduction of methyl 4-butyrylamino-3-methyl-5-aminobenzoate to introduce amino groups at specific positions on the aromatic ring could provide insights into the chemical reactivity of the amino and methoxy groups in methyl 5-amino-2-methoxybenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments and its potential applications. These properties include melting point, solubility, and stability, which can be determined experimentally. Theoretical calculations, such as those for the Molecular Electrostatic Potential (MEP) map, provide additional information on the electron distribution within the molecule, which is important for predicting reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis of Chemical Intermediates

Methyl 5-amino-2-methoxybenzoate serves as an intermediate in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a potent antipsychotic medication. The synthesis process involves methylation, ethylation, and oxidation steps, showcasing the compound's versatility in chemical synthesis (Wang Yu, 2008).

Pharmaceutical Synthesis

Methyl 5-amino-2-methoxybenzoate is also employed in the industrial synthesis of pharmaceuticals like metoclopramide. It's synthesized via methylation of p-aminosalicylic acid and further processed to produce metoclopramide, indicating its utility in creating complex pharmaceutical compounds (M. Murakami et al., 1971).

Quantitative Analysis in Pharmaceuticals

In pharmaceutical analysis, this compound is used for the quantitative analysis of sulpiride and its impurities. A thin-layer chromatographic method has been developed for determining sulpiride and its impurities, including methyl 5-sulphamoyl-2-methoxybenzoate, highlighting its role in ensuring the purity and quality of pharmaceutical products (D. Agbaba et al., 1999).

Safety And Hazards

“Methyl 5-amino-2-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 5-amino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXCIPPRCFAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177357
Record name Methyl 5-amino-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-methoxybenzoate

CAS RN

22802-67-1
Record name Benzoic acid, 5-amino-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22802-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-o-anisate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-amino-o-anisate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-amino-o-anisate
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Synthesis routes and methods I

Procedure details

A solution of methyl 2-methoxy-5-nitrobenzoate (20.0 g, 0.097 mol) in methanol (300 mL) and 10% Pd/C (5.0 g) was stirred under hydrogen atmosphere under 70-80 psi pressure in Parr apparatus for 4-5 h. The reaction mass was filtered and the obtained filtrate was concentrated to afford 15.0 g of desired product. 1H NMR (300 MHz, DMSO de): δ 3.67 (s, 3H), 3.74 (s, 3H), 4.96 (br s, 2H), 6.75 (dd, J=2.4 Hz, 1H), 6.85 (d, J=8.7 Hz, 1H), 6.92 (s, 1H); MS (in/z): 182.25 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The hydrogenation of methyl 2-hydroxy-5-nitrobenzoate (700 mg, 3.3 mmol) using 10% Pd—C (100 mg) and Na2SO4 (100 mg) in MeOH at 50 psi gave methyl 5-amino-2-methoxybenzoate (600 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
100 mg
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Quantity
100 mg
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catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Combine methyl 2-methoxy-5-nitrobenzoate (13.3 g, 63 mmol) and methanol. Add 5% palladium-on-carbon (0.66 g). Hydrogenate on a pressure apparatus at 50 psi. After 17 hours, filter through celite to remove the catalyst and evaporate the filtrate in vacuo to give a residue. Combine the residue and dichloromethane and extract with water. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give methyl 2-methoxy-5-aminobenzoate. Rf=0.18 (silica gel, ethyl acetate/methanol 1/1). Elemental Analysis calculated for C9H11NO3: C, 59.66; H, 6.12; N, 7.73. Found: C, 59.44; H, 6.04; N, 7.62.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
catalyst
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 2 liter Parr Bottle was charged with 11.6 grams (55 mmol) methyl-2-methoxy-5-nitrobenzoate, 450 mL of methanol and 150 mL of tetrahydrofuran (THF). Platinum oxide was added (460 mg) and the mixture was hydrogenated under 45 psi hydrogen for 1 hour. The reaction mixture was filtered through Celite® (diatomaceous earth) and evaporated. The reaction mixture was diluted with 500 mL of methylene chloride, and then washed with water and brine. The organic phase was dried and evaporated (9.9 grams). This material was used without further purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-2-methoxybenzoate
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Citations

For This Compound
2
Citations
RK Norris, S Sternhell - Australian Journal of Chemistry, 1969 - CSIRO Publishing
The preparation and physical properties of 27 compounds in the title series are described. Tautomerism, syn-anti isomerism, NMR parameters, and the mechanism of isomerization are …
Number of citations: 22 www.publish.csiro.au
R Morgentin, G Pasquet, P Boutron, F Jung… - Tetrahedron, 2008 - Elsevier
This paper describes the different strategies devised and applied to overcome the selectivity issues in the syntheses of 6,7-disubstituted-1H-quinolin-4-one, 7-substituted-1H-1,6-…
Number of citations: 26 www.sciencedirect.com

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